NIBR0213

S1P1 Antagonist GPCR Pharmacology Potency Comparison

NIBR0213 is the definitive tool for studies requiring pure S1P1 competitive antagonism, distinct from functional agonists like fingolimod. With an IC50 of 2.0–2.5 nM and >3,000-fold selectivity over S1P5, it guarantees S1P1-specific phenotypes without off-target activity. Its oral bioavailability and sustained lymphopenia (75-85% PBL reduction for 24 h at 30 mg/kg) make it optimal for chronic EAE or arthritis models. Choose NIBR0213 for unambiguous, reproducible results in receptor trafficking, vascular barrier, and safety pharmacology.

Molecular Formula C27H29ClN2O3
Molecular Weight 465.0 g/mol
Cat. No. B609571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIBR0213
SynonymsNIBR-0213;  NIBR 0213;  NIBR0213.
Molecular FormulaC27H29ClN2O3
Molecular Weight465.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C
InChIInChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1
InChIKeyKYHUARFFBDLROH-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NIBR0213: A High-Potency, Orally Bioavailable S1P1 Antagonist for Autoimmune Inflammation Research


NIBR0213 is an orally bioavailable, potent, and selective competitive antagonist of the sphingosine-1-phosphate receptor-1 (S1P1), a G protein-coupled receptor critical for lymphocyte trafficking and vascular barrier integrity [1]. Its in vitro profile demonstrates low nanomolar inhibitory activity at the human S1P1 receptor (IC50 = 2.0–2.5 nM) and high selectivity (>10 µM) against S1P2, S1P3, and S1P4 [REFS-1, REFS-2]. In vivo, NIBR0213 induces long-lasting peripheral blood lymphocyte (PBL) reduction and shows comparable therapeutic efficacy to the clinical agent fingolimod in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis [REFS-1, REFS-2].

Why NIBR0213 Cannot Be Substituted by Generic S1P1 Modulators for Mechanistic and Comparative Studies


Substitution of NIBR0213 with another S1P1 modulator is not scientifically equivalent due to fundamental differences in pharmacology, selectivity, and pharmacokinetics. Unlike functional antagonists (e.g., fingolimod) that act as agonists to induce receptor internalization, NIBR0213 is a pure competitive antagonist [1]. This mechanistic distinction is critical for studies aiming to differentiate the consequences of S1P1 receptor antagonism from agonist-induced receptor downregulation [1]. Furthermore, NIBR0213's exceptional ~3,000-fold selectivity window against the related S1P5 receptor is not a universal feature of all S1P1 antagonists, where off-target activity can confound interpretation of experimental results . These pharmacological and pharmacokinetic differences mean that in-class substitution will alter key experimental outcomes, making NIBR0213 the requisite tool for defined S1P1 blockade.

Quantitative Evidence: NIBR0213 Performance Benchmarks vs. Key Comparators


S1P1 Antagonist Potency: NIBR0213 vs. TASP0277308

NIBR0213 demonstrates superior potency for human S1P1 receptor antagonism compared to the alternative S1P1 antagonist TASP0277308. In GTPγS binding assays, NIBR0213's IC50 of 2.0 nM is approximately 2.1-fold lower (more potent) than the reported IC50 of 4.2 nM for TASP0277308 [1].

S1P1 Antagonist GPCR Pharmacology Potency Comparison

S1P Receptor Subtype Selectivity Profile: NIBR0213 vs. VPC44116

NIBR0213 offers a significantly cleaner selectivity profile than the dual antagonist VPC44116. NIBR0213 is inactive at S1P2, S1P3, and S1P4 (IC50 >10 µM) . In contrast, VPC44116 is a potent antagonist of both S1P1 and S1P3 receptors, with Ki values of approximately 30 nM and 300 nM, respectively [1]. This makes VPC44116 unsuitable for studies requiring unambiguous S1P1 pathway interrogation.

Selectivity Profiling S1P Receptor Family Off-target Activity

In Vivo Lymphopenia Induction: NIBR0213 vs. Fingolimod

NIBR0213 induces a potent and long-lasting reduction in peripheral blood lymphocyte (PBL) counts. While both NIBR0213 and fingolimod induce lymphopenia, they achieve this via different mechanisms (antagonism vs. functional antagonism). In terms of in vivo potency, NIBR0213 achieves an ED50 of 0.2 mg/kg for PBL reduction in rats after oral dosing . This is approximately 5-fold less potent than fingolimod's reported ED50 of 0.041 mg/kg in the same species [1]. Despite this difference in lymphopenia ED50, both compounds demonstrate comparable therapeutic efficacy in the EAE model [2].

Lymphopenia In Vivo Pharmacodynamics EAE Model

Pharmacokinetic Profile: Oral Bioavailability and Clearance

NIBR0213 exhibits a favorable pharmacokinetic profile suitable for chronic oral dosing studies. It demonstrates high oral bioavailability (69%) and moderate clearance (26 mL/min/kg) in rats . This PK profile enables robust and sustained plasma exposure, contributing to its long-lasting pharmacodynamic effect on lymphocyte counts (up to 24 hours post-dose) .

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Differentiated Cardiovascular Safety Profile: Sparing of Bradycardia

A key differentiator for NIBR0213 is its favorable cardiovascular profile. Unlike S1P1 agonists such as fingolimod, which are known to cause transient but significant bradycardia upon first dose in both preclinical models and patients, NIBR0213 does not induce bradycardia [1]. This is because bradycardia is a consequence of S1P1 receptor activation on atrial myocytes, an effect not produced by a pure antagonist [2]. NIBR0213 was well-tolerated at an efficacious oral dose of 30 mg/kg BID in a rat arthritis model with no signs of labored breathing [3].

Cardiovascular Safety Bradycardia Adverse Event Profile

Validated Applications: Where NIBR0213 Delivers Unique Experimental Value


Dissecting S1P1 Antagonism vs. Functional Antagonism in Autoimmunity Models

NIBR0213 is the definitive tool for studies aiming to differentiate the biological consequences of pure S1P1 competitive antagonism from the complex pharmacology of functional antagonists like fingolimod. Its mechanism of action (competitive antagonism) directly opposes that of agonists and therefore produces distinct downstream effects on receptor trafficking and signaling [1]. Its high oral bioavailability and long-lasting lymphopenia (75-85% PBL reduction for up to 24 hours post a 30 mg/kg dose ) make it ideal for chronic dosing in murine EAE or adjuvant-induced arthritis models [REFS-1, REFS-3].

Investigating S1P1-Mediated Vascular Barrier Homeostasis and Permeability

The high selectivity of NIBR0213 against other S1P receptor subtypes (S1P2-4, >10 µM) and its ~3,000-fold selectivity window against S1P5 [1] make it an optimal probe for studying S1P1-specific regulation of vascular barrier integrity. Studies have demonstrated that NIBR0213 induces a dose-dependent acute vascular leakage in the lung, which is fully reversible within 3-4 days, allowing researchers to model and investigate the dynamics of S1P1-dependent endothelial barrier function in vivo . This provides a clear, S1P1-specific phenotype not confounded by activity at other S1P receptors.

In Vitro Studies Requiring High Selectivity and Low Off-Target Risk

For cell-based assays such as Ca2+ mobilization, chemotaxis, or receptor internalization studies, NIBR0213's exceptional potency (IC50 = 2.0-2.5 nM) and clean selectivity profile (inactive at S1P2, S1P3, S1P4) are essential [1]. Compared to dual antagonists like VPC44116, NIBR0213 eliminates the confounding variable of S1P3 receptor activity, ensuring that observed phenotypes are specifically attributable to S1P1 blockade . Its ability to block S1P1-selective ligand-induced Ca2+ mobilization and inhibit FTY720-phosphate-induced S1P1 internalization at 1 µM [1] makes it a valuable reagent for precise in vitro pharmacological interrogation.

Safety Pharmacology Studies Differentiating Cardiovascular Effects of S1P1 Modulation

NIBR0213 is uniquely positioned for safety pharmacology studies aimed at decoupling the immunomodulatory benefits of S1P1 modulation from the cardiovascular side effects associated with agonists. Its lack of bradycardia in vivo [1] allows researchers to model a scenario where S1P1 signaling is blocked without activating atrial myocyte receptors. This enables a clearer assessment of the long-term vascular and pulmonary consequences of sustained S1P1 antagonism, as demonstrated in 2-week chronic dosing studies that revealed moderate, dose-dependent pulmonary changes . This application is critical for understanding the therapeutic window and potential liabilities of pure S1P1 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for NIBR0213

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.